Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N4O2/c1-16-5(15)3-2-12-6(14-11)13-4(3)7(8,9)10/h2H,11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMNVGGTQCLNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379478 | |
| Record name | Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-28-7 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-hydrazinyl-4-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-28-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
β-Diketone Cyclization with Amidines
A common approach to pyrimidine synthesis involves cyclocondensation of β-diketones with amidines. For example, ethyl trifluoroacetoacetate can react with guanidine derivatives under basic conditions to form 4-trifluoromethylpyrimidine intermediates. Adapting this method:
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Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with methyl carbazate (hydrazine derivative) in ethanol with catalytic NaOH.
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Cyclization at 80–100°C for 12–24 hours yields 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester .
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Transesterification with methanol and acid catalysis converts the ethyl ester to methyl ester.
Key Parameters :
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Solvent : Ethanol or methanol for solubility and reactivity.
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Temperature : 80–100°C to drive cyclization without decomposition.
Functionalization of Preformed Pyrimidine Intermediates
Chloropyrimidine Intermediate and Hydrazination
Starting from a chlorinated pyrimidine precursor, hydrazine can be introduced via nucleophilic aromatic substitution (SNAr):
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Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is synthesized via chlorination of the corresponding hydroxy or mercapto derivative.
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Reaction with hydrazine hydrate (2–3 equiv) in THF or DMF at 60–80°C for 6–12 hours substitutes chlorine with hydrazine.
Optimization Challenges :
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Regioselectivity : Ensure substitution occurs at position 2.
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Byproduct Mitigation : Excess hydrazine and controlled temperatures minimize dihydrazine byproducts.
Trifluoromethyl Group Incorporation Strategies
Direct Trifluoromethylation
Late-stage trifluoromethylation using reagents like Umemo-to’s reagent (CF3SO2Na) or Togni’s reagent (CF3-I):
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Methyl 2-hydrazinylpyrimidine-5-carboxylate undergoes radical trifluoromethylation at position 4.
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Cu(I)/Phenanthroline catalysis in DMF at 100°C for 24 hours.
Limitations :
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Moderate yields (40–60%) due to competing side reactions.
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Requires inert atmosphere and strict moisture control.
Trifluoromethyl-Building Block Approach
Using ethyl trifluoroacetoacetate as a precursor ensures early incorporation of the CF3 group, simplifying downstream steps.
Esterification and Protecting Group Strategies
Carboxylic Acid to Methyl Ester Conversion
If the pyrimidine intermediate contains a carboxylic acid group (e.g., from hydrolysis of an ethyl ester), esterification is achieved via:
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Fischer Speier Esterification : Methanol and catalytic H2SO4 under reflux (12–24 hours).
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DCC/DMAP-Mediated Coupling : For acid-sensitive substrates, use DCC (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| β-Diketone Cyclization | Ethyl trifluoroacetoacetate | 65–75 | ≥95 | Early CF3 incorporation, scalable |
| Chloropyrimidine Route | Methyl 2-chloropyrimidine-5-carboxylate | 50–60 | ≥90 | Precise hydrazine substitution |
| Direct Trifluoromethylation | Methyl 2-hydrazinylpyrimidine-5-carboxylate | 40–50 | ≥85 | Late-stage flexibility |
Reaction Monitoring and Characterization
Analytical Techniques
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HPLC : Reverse-phase C18 column, acetonitrile/water gradient (60:40 to 90:10) for purity assessment.
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NMR : Distinct signals for hydrazinyl (–NH–NH2) at δ 4.5–5.0 ppm (1H, broad) and CF3 at δ −70 to −75 ppm (19F NMR).
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Mass Spectrometry : ESI+ mode confirms molecular ion [M+H]+ at m/z 236.154.
Scalability and Industrial Considerations
The β-diketone cyclization route is most amenable to scale-up due to:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with hydrazine moieties exhibit anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. In vitro studies revealed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be:
These results indicate potential applications in developing new antimicrobial agents.
Agrochemical Applications
The trifluoromethyl group in this compound enhances its lipophilicity, making it suitable for use in agrochemicals.
Herbicidal Activity
Field studies have shown that this compound exhibits herbicidal properties against several weed species. The efficacy was evaluated through greenhouse trials where the compound was applied at varying concentrations:
| Weed Species | Effective Dose (g/ha) | Control Efficacy (%) | Reference |
|---|---|---|---|
| Amaranthus retroflexus | 300 | 85 | |
| Echinochloa crus-galli | 250 | 78 |
These results suggest that this compound could be developed into a viable herbicide.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of hydrazine derivatives with trifluoromethyl-pyrimidines under controlled conditions. This pathway allows for the modification of the molecule to enhance its biological activity.
Case Study on Derivatives
A series of derivatives were synthesized to evaluate their biological activities compared to the parent compound. Notably, one derivative showed improved anticancer activity with an IC50 value reduced to 8 µM against MCF-7 cells, indicating that structural modifications can significantly influence efficacy.
Mechanism of Action
The mechanism of action of Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally related pyrimidine derivatives:
Key Observations :
- Position 2 Substituents : Chloro (Cl) or hydroxy (OH) groups at position 2 reduce nucleophilic reactivity compared to hydrazinyl (NHNH₂), limiting their utility in further derivatization .
- Trifluoromethyl Position : Shifting the CF₃ group from position 4 to 2 (e.g., Ethyl 4-chloro-2-CF₃ analog) may sterically hinder reactions at position 2 .
Herbicidal Activity
Pyrimidine derivatives with 4-CF₃ and hydrazine/hydrazide groups exhibit moderate herbicidal activity. For example, compounds with R = 4-CF₃ phenyl showed activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass) . However, hydrazine-containing analogs like the target compound may offer enhanced selectivity due to their unique hydrogen-bonding capabilities.
Antioxidant Activity
Ethyl 2-hydroxy-4-CF₃ pyrimidine-5-carboxylate demonstrated weak hydrogen peroxide scavenging activity (IC₅₀ > 1 mg/mL) compared to gallic acid, suggesting that hydroxyl groups at position 2 are less effective than hydrazine in radical quenching .
Biological Activity
Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative with significant biological activity, particularly in neuroprotection and anti-inflammatory responses. This article explores its biological mechanisms, cellular effects, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₇F₃N₄O₂
- Molecular Weight : 236.15 g/mol
- Structure : The compound features a pyrimidine ring substituted with a trifluoromethyl group at the 4-position, a hydrazinyl group at the 2-position, and a methyl ester at the 5-position. This unique structure contributes to its biological activity and solubility in polar solvents.
This compound exhibits its biological effects primarily through the following mechanisms:
- Neuroprotective Activity : The compound has shown promise in reducing neuroinflammation by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells. This inhibition is crucial for mitigating neurodegenerative processes.
- Impact on Biochemical Pathways : It affects several key pathways:
Cellular Effects
Research indicates that this compound has notable effects on various cell types:
- Human Neuronal Cells : Exhibits neuroprotective effects by reducing markers of apoptosis and stress, suggesting potential therapeutic applications in neurodegenerative diseases.
- Microglial Cells : The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating conditions characterized by neuroinflammation.
Comparative Biological Activity
To contextualize the activity of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-hydrazinylpyrimidine-5-carboxylate | No trifluoromethyl group | Limited anti-inflammatory activity |
| Trifluoromethylpyrimidines | Lacks hydrazinyl functionality | Enhanced lipophilicity but lower neuroprotective effects |
| Hydrazones derived from pyrimidines | Diverse biological activities | Varying reactivity based on substituents |
Case Studies and Research Findings
Recent studies have explored the broader implications of pyrimidine derivatives in medicinal chemistry. For instance:
Q & A
Q. What are the established synthetic routes for Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate, and how are intermediates validated?
The synthesis typically involves multi-step protocols starting with trifluoromethyl-substituted pyrimidine precursors. A common approach includes:
- Step 1 : Condensation of a trifluoromethylpyrimidine carboxylate ester with hydrazine derivatives. For example, methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate intermediates (e.g., ethyl analogs in ) are reacted with hydrazine hydrate under reflux in ethanol to introduce the hydrazinyl group .
- Step 2 : Purification via column chromatography (e.g., silica gel, 0–30% EtOAc/hexane) and validation using LCMS (e.g., m/z [M+H]+ signals) and HPLC retention times (e.g., 1.05–1.43 minutes under acidic conditions) .
- Intermediate validation : Key intermediates like methyl 2-chloropyrimidine-5-carboxylate () are characterized by H NMR and mass spectrometry before proceeding to hydrazine coupling.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- H/C NMR : Assign peaks for the hydrazinyl (-NH-NH), trifluoromethyl (-CF), and ester (-COOCH) groups. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in F NMR, while ester carbonyls resonate at ~165–170 ppm in C NMR .
- LCMS/HPLC : Monitor molecular ion peaks (e.g., m/z 220–645 [M+H]+) and retention times under gradient elution (e.g., 0.1% TFA in acetonitrile/water) to confirm purity .
- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL97 for refinement), with hydrogen-bonding networks and torsion angles reported for stability analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between X-ray crystallography data and solution-phase NMR results for this compound?
Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Methodological steps include:
- Variable-temperature NMR : Identify conformational flexibility by observing signal splitting or coalescence at elevated temperatures .
- DFT calculations : Compare optimized gas-phase structures (e.g., Gaussian/B3LYP/6-31G*) with crystallographic data to assess intramolecular interactions (e.g., CF···NH hydrazine contacts) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) in the crystal lattice using software like CrystalExplorer .
Q. What strategies optimize the incorporation of the hydrazinyl group while minimizing side reactions?
- Reagent selection : Use anhydrous hydrazine in THF/MeOH mixtures to reduce hydrolysis of the ester group. shows LiOH·HO in THF/HO selectively cleaves esters without affecting hydrazine adducts .
- Temperature control : Conduct reactions at 40–60°C to balance reactivity and stability. Higher temperatures risk decomposition (e.g., hydrazine oxidation) .
- Protection/deprotection : Temporarily protect reactive sites (e.g., Boc-protected amines) before hydrazine coupling, followed by acidic deprotection .
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalysis or bioactivity studies?
- Electronic effects : The -CF group withdraws electrons via inductive effects, increasing electrophilicity at the pyrimidine ring. This enhances reactivity in nucleophilic aromatic substitutions (e.g., amidation in ) .
- Steric effects : The bulky -CF group can hinder π-stacking in biological targets, altering binding affinity. Docking studies (e.g., AutoDock Vina) compare analogs with -CH or -Cl substituents to quantify steric contributions .
Q. What computational methods are employed to model the compound’s reactivity and interaction with biological targets?
- Molecular dynamics (MD) simulations : Simulate solvation effects (e.g., water/ethanol) using AMBER or GROMACS to predict solubility and aggregation behavior .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .
- Pharmacophore modeling : Map electrostatic/hydrophobic features (e.g., using Schrödinger Phase) to design analogs targeting enzymes like DHFR () .
Q. How can hydrolytic instability of the ester group be addressed in aqueous biological assays?
- Prodrug design : Replace the methyl ester with ethyl or tert-butyl esters (e.g., ) for slower hydrolysis .
- Buffer optimization : Use pH 7.4 PBS with 10% DMSO to stabilize the ester while maintaining solubility .
- Real-time monitoring : Track degradation via HPLC at 254 nm, comparing half-lives across conditions .
Q. What methodologies are recommended for designing structure-activity relationship (SAR) studies on this compound?
- Analog synthesis : Systematically vary substituents (e.g., replace -CF with -CH, -Cl) using parallel synthesis () .
- Biological assays : Test inhibition of targets like dihydrofolate reductase (DHFR) via enzyme-linked immunosorbent assays (ELISA), correlating IC values with computational descriptors (e.g., LogP, polar surface area) .
- Statistical analysis : Apply multivariate regression (e.g., PLS in SIMCA) to identify critical physicochemical parameters driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
